(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol: is a heterocyclic compound with the molecular formula C9H9ClN2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-formylpyridine with methylamine, followed by cyclization with a suitable reagent to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyridine core or the substituents.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in targeting specific enzymes and receptors, making it a valuable tool in medicinal chemistry .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to develop new drugs based on this scaffold .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol: This compound shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
(8-Chloro-6-methylimidazo[1,2-a]pyridine): Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Uniqueness: (8-Chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group at the 2-position allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(8-chloro-6-methylimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPUDWNDUJAQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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